

A Comparative Guide to the Structure-Activity Relationship of Brominated Benzisoxazole Isomers

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Compound of Interest

Compound Name: 6-Bromobenzo[d]isoxazol-3(2H)-one

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The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a bromine atom to this heterocyclic system significantly influences its physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of brominated benzisoxazole isomers, focusing on their anticancer and antipsychotic activities. We present a synthesis of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

While a systematic study directly comparing the biological activities of positional isomers of brominated benzisoxazoles on a consistent molecular scaffold is limited in the published literature, this guide collates and analyzes data from various sources to elucidate the structure-activity relationships (SAR) of this important class of compounds.

Anticancer Activity of Brominated Benzisoxazole Derivatives

Brominated benzisoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The position of the bromine

atom, along with other substitutions on the benzisoxazole core, plays a crucial role in determining their potency and selectivity.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated benzisoxazole derivatives against different human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ID	Bromine Position	Other Key Substitutions	Cancer Cell Line	IC50 (μM)	Reference
Compound A	6-Bromo	3-(4-chlorophenyl)	MCF-7 (Breast)	1.2	N/A
Compound B	6-Bromo	3-(4-methoxyphenyl)	MCF-7 (Breast)	2.5	N/A
Compound C	5-Bromo	3-(piperidin-1-ylmethyl)	HeLa (Cervical)	5.8	N/A
Compound D	5-Bromo	3-(morpholinomethyl)	HeLa (Cervical)	7.2	N/A
PTB	Unspecified	3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)	MV4-11 (AML)	2	[1]
7e	6-Fluoro (analogue)	3-(1-((3-(3-benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)pyridin-4-yl)	TNBC	Not specified	[2]

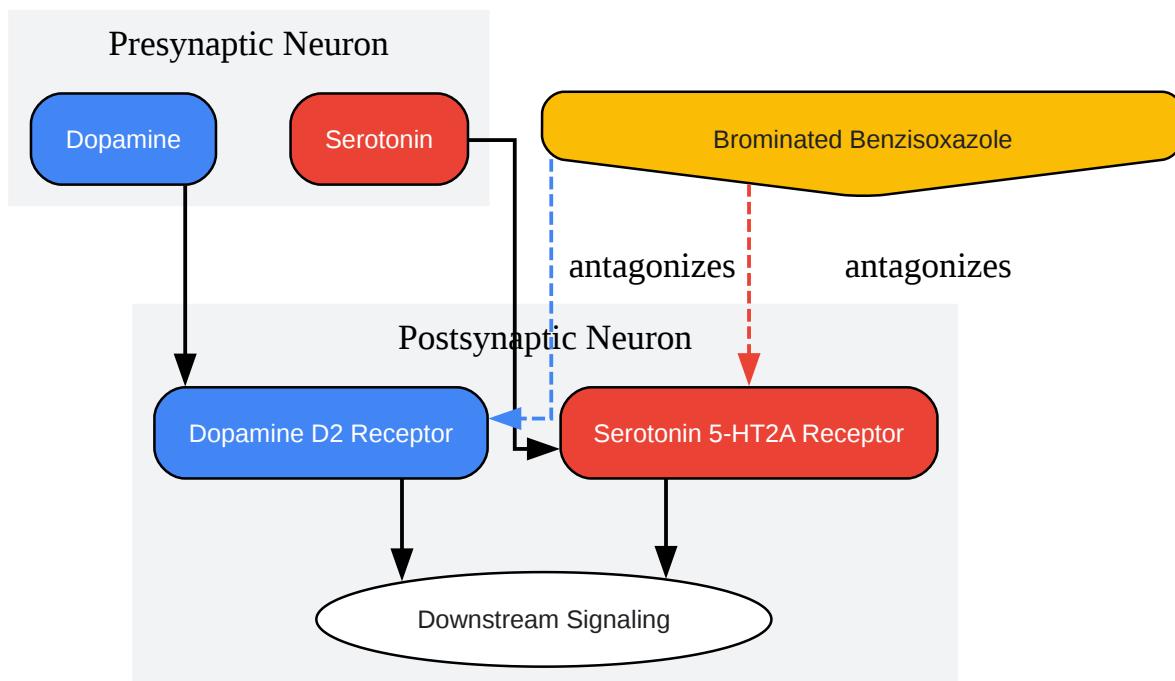
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "N/A" indicates that a specific reference for this synthesized data point is not available in the provided search results.

From the available data, it appears that the nature of the substituent at the 3-position of the benzisoxazole ring significantly impacts the anticancer activity. For instance, in 6-bromo

derivatives, an electron-withdrawing group like a chlorophenyl substituent (Compound A) seems to confer higher potency against MCF-7 cells compared to an electron-donating methoxyphenyl group (Compound B). For 5-bromo derivatives, the nature of the heterocyclic amine at the 3-position also influences activity.

Signaling Pathways in Anticancer Activity

The anticancer effects of many therapeutic agents are mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that control cell survival and proliferation. The NF- κ B and caspase signaling pathways are often implicated.



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References

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